molecular formula C22H12 B589106 Indeno[1,2,3-cd]pyrene-d12 CAS No. 203578-33-0

Indeno[1,2,3-cd]pyrene-d12

Cat. No.: B589106
CAS No.: 203578-33-0
M. Wt: 288.411
InChI Key: SXQBHARYMNFBPS-AQZSQYOVSA-N
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Description

Indeno[1,2,3-cd]pyrene-d12 is a deuterated form of Indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in environmental and analytical chemistry. Indeno[1,2,3-cd]pyrene is known for its presence in environmental pollutants and its potential toxic, mutagenic, and carcinogenic properties .

Synthetic Routes and Reaction Conditions:

    Diazonium Intermediate Method: One efficient synthetic approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate reacts with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution.

    One-Pot Synthesis: Another method uses 4-bromopyrene as the starting material.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling.

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine in an appropriate solvent.

    Fluorination: Fluorine gas or fluorinating agents.

    Nitration: Nitric acid in acetyl nitrate solution.

Major Products:

    Brominated and Fluorinated Derivatives: 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene.

    Nitrated Derivatives: Indeno[1,2,3-cd]pyrene with nitrate groups at specific positions.

Biochemical Analysis

Biochemical Properties

Indeno[1,2,3-cd]pyrene-d12 plays a crucial role in biochemical reactions, particularly in the study of PAH metabolism and degradation. It interacts with various enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolic activation of PAHs. These enzymes convert this compound into reactive metabolites that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . Additionally, this compound can interact with proteins involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of reactive metabolites to glutathione, aiding in their excretion from the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it can induce the expression of cytochrome P450 enzymes, leading to increased metabolic activation of PAHs . This activation can result in the formation of DNA adducts, which are covalent bonds between DNA and reactive metabolites, potentially causing mutations and initiating carcinogenesis. In addition, this compound can influence cell signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism . This compound can also affect cellular metabolism by altering the levels of key metabolites and disrupting normal metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes to form reactive metabolites, such as epoxides and dihydrodiols . These metabolites can bind to DNA, forming DNA adducts that can lead to mutations if not repaired. This compound can also inhibit or activate various enzymes involved in detoxification processes, such as glutathione S-transferases, which help to neutralize reactive metabolites and facilitate their excretion . Additionally, this compound can modulate gene expression by interacting with transcription factors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent DNA damage, alterations in gene expression, and disruptions in cellular metabolism . These effects can vary depending on the duration and conditions of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may induce the expression of detoxification enzymes and promote the excretion of reactive metabolites . At high doses, this compound can cause toxic effects, such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where certain doses are required to elicit specific biological responses. Toxic or adverse effects at high doses may include DNA damage, mutations, and increased risk of carcinogenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of PAHs. It is metabolized by cytochrome P450 enzymes to form reactive metabolites, such as epoxides and dihydrodiols . These metabolites can undergo further conjugation reactions with glutathione, facilitated by glutathione S-transferases, to form more water-soluble compounds that can be excreted from the body . The metabolic activation of this compound can also affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for metabolic activation . It can also be found in other cellular compartments, such as the nucleus, where it can form DNA adducts and potentially cause mutations . The targeting of this compound to specific compartments or organelles can be influenced by post-translational modifications and targeting signals that direct its localization within the cell .

Scientific Research Applications

Indeno[1,2,3-cd]pyrene-d12 is widely used in scientific research due to its stable isotopic labeling, which allows for precise analytical studies. Some applications include:

Mechanism of Action

Indeno[1,2,3-cd]pyrene-d12 exerts its effects through metabolic activation by the cytochrome P450 enzyme system. This leads to the formation of reactive metabolites, such as nitro, quinone, or hydroxyl derivatives, which can interact with cellular macromolecules, potentially causing mutagenic and carcinogenic effects . The compound’s interaction with DNA and other cellular components is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    Indeno[1,2,3-cd]pyrene: The non-deuterated form, with similar chemical properties but lacking the isotopic labeling.

    Benzo[a]pyrene: Another PAH with similar toxicological properties and environmental significance.

    Chrysene: A PAH with a similar structure and applications in environmental and analytical chemistry.

Uniqueness:

This compound is a valuable compound in various scientific fields, offering unique advantages due to its isotopic labeling and well-characterized chemical properties.

Properties

IUPAC Name

3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBHARYMNFBPS-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C5=C(C(=C(C6=C5C4=C(C(=C6[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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